molecular formula C12H16N2S B4327607 1-Methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea

1-Methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea

Cat. No.: B4327607
M. Wt: 220.34 g/mol
InChI Key: PVCDDNXNPFYJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N’-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-amine with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for N-methyl-N’-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, amine derivatives

    Substitution: Corresponding substituted products depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-methyl-N’-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N’-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea stands out due to its specific thiourea functional group and the tetrahydronaphthalene moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance in scientific research.

Properties

IUPAC Name

1-methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-13-12(15)14-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCDDNXNPFYJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea
Reactant of Route 3
1-Methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea
Reactant of Route 4
1-Methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea
Reactant of Route 5
1-Methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea
Reactant of Route 6
1-Methyl-3-(5,6,7,8-tetrahydronaphthalen-2-yl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.